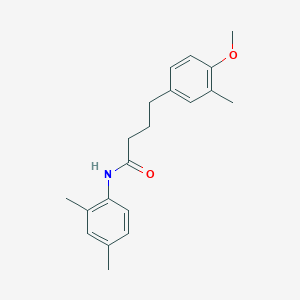
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 is a well-known antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel expressed in various tissues, including the nervous system.
Wirkmechanismus
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide is a selective antagonist of the TRPV1 channel, which is a non-selective cation channel expressed in various tissues, including the nervous system. TRPV1 channels are involved in various physiological processes, including pain sensation, thermoregulation, and inflammation. This compound binds to the TRPV1 channel and inhibits its activity, leading to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. This compound has also been shown to reduce the expression of TRPV1 channels in sensory neurons, leading to a decrease in pain sensation. Furthermore, this compound has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has several advantages for lab experiments. It is a selective antagonist of the TRPV1 channel, which allows for the study of the specific effects of TRPV1 inhibition. This compound has also been shown to be effective in various animal models of pain, inflammation, and cancer, making it a useful tool for studying these conditions. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has several potential future directions for research. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the study of the long-term effects of this compound on pain, inflammation, and cancer. Furthermore, this compound has been shown to have synergistic effects with other analgesics, such as opioids, which could lead to the development of new combination therapies for pain management. Finally, this compound has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Synthesemethoden
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide involves a multistep process that starts with the reaction of 2-chloro-6-fluoroaniline with 2-methoxybenzaldehyde to form 2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzylidene)aniline. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to form this compound. The final product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including inflammatory, neuropathic, and cancer-induced pain. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema. Furthermore, this compound has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15-8-3-2-5-11(15)10-19-16(20)9-12-13(17)6-4-7-14(12)18/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHXYDLEPOIKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)

![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)
